REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH3:7].[CH2:8]([I:11])[CH2:9][CH3:10]>C1(C)C=CC=CC=1>[I-:11].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:8][CH2:9][CH3:10])[C:3]=1[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1)C
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C(CC)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the end of the reaction
|
Type
|
CUSTOM
|
Details
|
the crude crystals formed
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Type
|
CUSTOM
|
Details
|
A mixed solvent of toluene and isopropanol was used for recrystallization
|
Type
|
CUSTOM
|
Details
|
The crystals were dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[I-].C[N+]1=C(N(C=C1)CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |